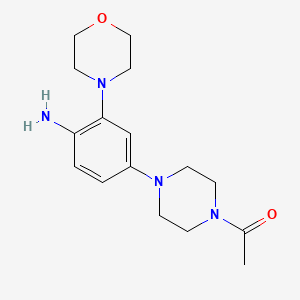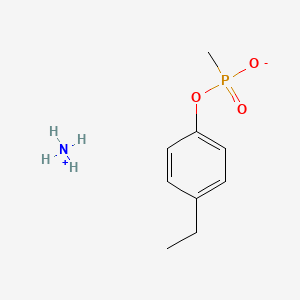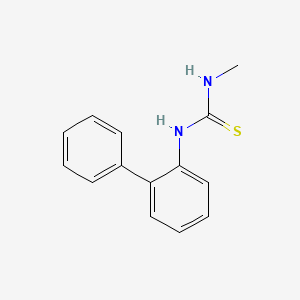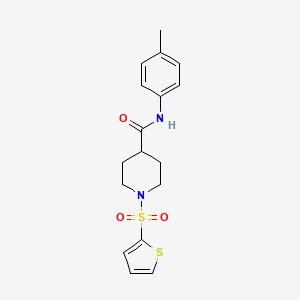
4-(4-acetyl-1-piperazinyl)-2-(4-morpholinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-acetyl-1-piperazinyl)-2-(4-morpholinyl)aniline, commonly known as APMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APMA is a derivative of piperazine and aniline, and its chemical structure is characterized by the presence of acetyl and morpholinyl groups.
Mecanismo De Acción
The mechanism of action of APMA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. APMA has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It also affects the activity of other key enzymes, such as tyrosine kinase and phospholipase C (PLC).
Biochemical and Physiological Effects:
APMA has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of APMA for lab experiments is its high potency and selectivity, which makes it an ideal tool for studying the mechanisms of action of various enzymes and signaling pathways. However, its high potency also presents a challenge, as it can be difficult to determine the optimal concentration for use in experiments. Additionally, APMA is not suitable for in vivo studies, as it has poor bioavailability and can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on APMA, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
2. Development of more effective and selective analogs of APMA for use in lab experiments and potential clinical applications.
3. Exploration of the mechanisms of action of APMA, particularly its interactions with key enzymes and signaling pathways.
4. Investigation of the potential side effects and toxicity of APMA, particularly at higher doses.
5. Development of novel drug delivery systems to improve the bioavailability and efficacy of APMA in vivo.
In conclusion, APMA is a chemical compound that has significant potential for scientific research and therapeutic applications. Its high potency and selectivity make it an ideal tool for studying the mechanisms of action of various enzymes and signaling pathways, and its anti-tumor and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential side effects, and to develop more effective and selective analogs for use in lab experiments and potential clinical applications.
Métodos De Síntesis
APMA can be synthesized through a multi-step process involving the reaction of piperazine and aniline with acetic anhydride, followed by the addition of morpholine. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
APMA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. APMA has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(4-amino-3-morpholin-4-ylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13(21)18-4-6-19(7-5-18)14-2-3-15(17)16(12-14)20-8-10-22-11-9-20/h2-3,12H,4-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPQQIXCXNRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)


![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)


![N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)